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Compound of Interest

Compound Name: 2Ccpa sodium

Cat. No.: B15175746 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals interpret

unexpected results during experiments with "2Ccpa sodium." A common point of confusion

may arise between 2-carba-cyclic phosphatidic acid (2ccPA) and 2-Chloro-N6-

cyclopentyladenosine (CCPA), a potent A1 adenosine receptor agonist. This guide addresses

both compounds to ensure clarity and accurate experimental interpretation.

Frequently Asked Questions (FAQs)
Q1: I am using "2Ccpa sodium" and expecting A1 adenosine receptor agonism, but my results

are inconsistent. What could be the issue?

A1: It is highly likely that there is a confusion between two similarly abbreviated compounds:

2ccPA (2-carba-cyclic phosphatidic acid): This is a stabilized analog of cyclic phosphatidic

acid. Its primary known effects are anti-inflammatory and chondroprotective, and it is not

known to be an A1 adenosine receptor agonist.[1]

CCPA (2-Chloro-N6-cyclopentyladenosine): This is a well-characterized, highly selective A1

adenosine receptor agonist.[2]

Please verify the full chemical name and CAS number of your compound. The CAS number for

2ccPA sodium is 927880-40-8[3]. If you intend to study A1 adenosine receptor agonism, you
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should be using CCPA.

Q2: What are the expected effects of 2ccPA?

A2: 2ccPA has demonstrated several biological activities, primarily related to its anti-

inflammatory and tissue-protective effects. In osteoarthritis models, it has been shown to:

Reduce pain and articular swelling.[1]

Suppress cartilage degeneration.[1]

Stimulate the synthesis of hyaluronic acid.

Suppress the production of matrix metalloproteinases (MMP-1, -3, and -13).

It has also been shown to have anti-inflammatory effects in macrophages by reducing

prostaglandin E2 (PGE2) production.

Q3: What are the expected effects of CCPA?

A3: CCPA is a potent and selective A1 adenosine receptor agonist. Its effects are mediated by

the activation of the A1 adenosine receptor and include:

Inhibition of adenylate cyclase activity.

Anticonvulsant activity in most developmental stages in rats.

Dose-dependent decreases in blood pressure and heart rate.

Troubleshooting Guide: 2ccPA (2-carba-cyclic
phosphatidic acid) Experiments
Scenario 1: No effect of 2ccPA on MMP-1, -3, or -13 production in synoviocytes or

chondrocytes.

Possible Cause 1: Incorrect cell model. The responsiveness to 2ccPA may be cell-type

specific. The suppressive effects on MMPs have been observed in human osteoarthritis

synoviocytes and chondrosarcoma SW1353 cells.
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Troubleshooting Step 1: Verify that your chosen cell line is appropriate and has been

previously shown to respond to similar stimuli.

Possible Cause 2: LPA1 receptor antagonist co-treatment. The suppressive effect of 2ccPA

on MMP production is not mediated by the LPA1 receptor. If you are using an LPA1

antagonist expecting to block the effect of 2ccPA, you will not see an attenuation of the

2ccPA-induced suppression of MMPs.

Troubleshooting Step 2: Re-evaluate the signaling pathway you are investigating. The

mechanism of 2ccPA's effect on MMPs is LPA1-independent.

Scenario 2: 2ccPA does not suppress IL-6 production.

Expected Outcome: This is actually an expected result. Studies have shown that 2ccPA does

not have a significant effect on the production of the inflammatory cytokine interleukin-6 (IL-

6).

Interpretation: This finding can help to delineate the specific anti-inflammatory pathway of

2ccPA, suggesting it does not involve the modulation of IL-6 in the tested systems.

Quantitative Data for 2ccPA
Parameter Value Context Reference

In vivo dose (rabbit)

Intra-articular injection

(twice a week for 42

days)

Reduced pain and

articular swelling in an

osteoarthritis model.

In vivo dose (mouse)
1.6 mg/kg

(intraperitoneal)

Pharmacokinetic

study, plasma half-life

of 16 minutes.

In vivo dose (mouse)
16 mg/kg

(intraperitoneal)

Distribution to various

organs, including the

brain, at 20 minutes.

Experimental Protocol: In Vitro Analysis of 2ccPA on
MMP Production
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Cell Culture: Human osteoarthritis synoviocytes or chondrosarcoma SW1353 cells are

cultured in appropriate media.

Stimulation: Cells are often stimulated with an inflammatory agent like IL-1β to induce MMP

production.

Treatment: Cells are co-treated with the inflammatory stimulus and varying concentrations of

2ccPA.

Incubation: Cells are incubated for a period sufficient to allow for MMP expression and

secretion (e.g., 24-48 hours).

Analysis: The supernatant is collected to measure the levels of MMP-1, -3, and -13 using

methods like ELISA or Western blot. Cell lysates can be used to analyze MMP mRNA levels

via RT-qPCR.

Visualizations for 2ccPA
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2ccPA Experimental Workflow Troubleshooting

Start Experiment with 2ccPA

Unexpected Result:
No effect on MMPs

Observation:
No effect on IL-6

Verify Cell Model
(e.g., human synoviocytes)

Possible Cause

Confirm LPA1-Independent
Mechanism

Possible Cause

End

Conclusion:
This is an expected outcome,
pathway is IL-6 independent

Click to download full resolution via product page

Caption: Troubleshooting logic for unexpected results in 2ccPA experiments.
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Known Signaling of 2ccPA in Chondrocytes

2ccPA

Unknown Receptor/
Mechanism LPA1 Receptor

X

MMP-1, -3, -13
Production

Hyaluronic Acid
Synthesis

Click to download full resolution via product page

Caption: Signaling pathway of 2ccPA in chondrocytes.

Troubleshooting Guide: CCPA (2-Chloro-N6-
cyclopentyladenosine) Experiments
Scenario 1: CCPA fails to inhibit adenylyl cyclase.

Possible Cause 1: Cell type lacks A1 adenosine receptors or functional Gi coupling. The A1

receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl

cyclase.

Troubleshooting Step 1: Confirm the expression of A1 adenosine receptors in your cell line

using techniques like Western blot, RT-qPCR, or radioligand binding assays.

Possible Cause 2: Forskolin or other adenylyl cyclase activator concentration is too high. If

you are using an activator to measure inhibition, excessively high concentrations may

overcome the inhibitory effect of CCPA.
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Troubleshooting Step 2: Perform a dose-response curve for the adenylyl cyclase activator to

determine an optimal concentration for seeing inhibition.

Scenario 2: Unexpected excitatory effects of CCPA in hippocampal neurons.

Possible Cause: Developmental stage of the animal model. While CCPA generally has

anticonvulsant effects, one study in 25-day-old rats showed that a higher dose of CCPA

decreased the threshold for afterdischarges, indicating a pro-convulsant effect at this specific

developmental stage.

Interpretation: The effect of CCPA on hippocampal excitability can be age-dependent. This

may be due to differences in the expression or function of presynaptic A1 receptors during

development.

Quantitative Data for CCPA
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Parameter Value Context Reference

Ki (A1) 0.4 nM

Binding affinity to A1

receptors in rat brain

membranes.

Ki (A2) 3900 nM

Binding affinity to A2

receptors in rat striatal

membranes.

Selectivity ~10,000-fold
A1 versus A2 receptor

binding selectivity.

IC50 33 nM

Inhibition of adenylate

cyclase in rat fat cell

membranes.

EC50 3500 nM

Stimulation of

adenylate cyclase in

human platelet

membranes (A2

effect).

In vivo dose (rat)
0.5 or 1 mg/kg

(intraperitoneal)

To study effects on

hippocampal

excitability.

Experimental Protocol: Adenylyl Cyclase Inhibition
Assay

Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express

A1 adenosine receptors.

Reaction Mix: Prepare a reaction buffer containing ATP, an ATP-regenerating system (like

creatine kinase and phosphocreatine), a phosphodiesterase inhibitor (like IBMX), and a

direct adenylyl cyclase activator (like forskolin).

Treatment: Add varying concentrations of CCPA to the reaction mix.
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Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-15 minutes).

Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

cAMP Measurement: Measure the amount of cAMP produced using a commercially available

ELISA or radioimmunoassay kit.

Data Analysis: Plot the concentration of CCPA against the percentage of adenylyl cyclase

inhibition to determine the IC50 value.

Visualizations for CCPA

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15175746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A1 Adenosine Receptor Signaling Pathway
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Caption: The canonical signaling pathway for the A1 adenosine receptor agonist CCPA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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